N-(2-chloropyridin-3-yl)-3-methoxybenzamide
CAS No.: 546075-17-6
Cat. No.: VC21380880
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 546075-17-6 |
---|---|
Molecular Formula | C13H11ClN2O2 |
Molecular Weight | 262.69g/mol |
IUPAC Name | N-(2-chloropyridin-3-yl)-3-methoxybenzamide |
Standard InChI | InChI=1S/C13H11ClN2O2/c1-18-10-5-2-4-9(8-10)13(17)16-11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17) |
Standard InChI Key | VGUJWZXLRCDEIW-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl |
Introduction
Structural Characteristics
Molecular Properties
N-(2-chloropyridin-3-yl)-3-methoxybenzamide has a molecular formula of C13H11ClN2O2, with an expected molecular weight of approximately 262.7 g/mol, similar to its structural isomer N-(2-Chloro-3-pyridinyl)-4-methoxybenzamide . The compound consists of a 2-chloropyridine ring connected to a 3-methoxybenzene ring via an amide linkage, with the methoxy group positioned at the meta position of the benzene ring rather than the para position as seen in its isomer.
The structural composition includes several key components: a pyridine ring bearing a chlorine substituent at the 2-position, an amide linkage serving as a connecting bridge, and a benzene ring with a methoxy substituent at the 3-position. This arrangement contributes to the compound's unique electronic distribution and potential for specific molecular interactions in biological systems.
Structural Features and Functional Groups
The compound contains several key functional groups that define its chemical behavior and potential interactions in biological systems. The 2-chloropyridine moiety introduces both steric effects and electronic properties that influence the molecule's reactivity and binding capabilities. The presence of the chlorine atom at the 2-position of the pyridine ring creates an electron-withdrawing effect that affects the electron density distribution throughout the molecule .
The methoxy group at the 3-position of the benzene ring introduces additional hydrogen bond accepting capability and influences the electron distribution in the aromatic system. The positioning at the meta position, as opposed to the para position seen in similar compounds, creates a distinct electronic environment that may result in unique binding properties and biological activities .
Comparative Analysis with Structural Analogs
Structural Comparison with Related Compounds
Table 1: Comparison of N-(2-chloropyridin-3-yl)-3-methoxybenzamide with Related Compounds
Property | N-(2-chloropyridin-3-yl)-3-methoxybenzamide | N-(2-Chloro-3-pyridinyl)-4-methoxybenzamide | N-(2-chloropyridine-3-yl)-N-(2-ethylhexyl)-3-methoxybenzamide |
---|---|---|---|
Molecular Formula | C13H11ClN2O2 | C13H11ClN2O2 | C21H27ClN2O2 |
Molecular Weight | ~262.7 g/mol | 262.69 g/mol | ~374.9 g/mol |
Amide Type | Secondary | Secondary | Tertiary |
Methoxy Position | meta (3-position) | para (4-position) | meta (3-position) |
H-bond Donors | 1 (N-H) | 1 (N-H) | 0 |
H-bond Acceptors | 3 | 3 | 3 |
N-(2-Chloro-3-pyridinyl)-4-methoxybenzamide, documented in the PubChem database with CID 3714643, differs from our target compound only in the position of the methoxy group (para vs. meta) . This positional isomerism results in different electronic distributions within the molecule, potentially affecting hydrogen bonding patterns, receptor interactions, and physicochemical properties.
Synthesis Approaches
Step | Reactants | Conditions | Expected Product |
---|---|---|---|
1 | 3-amino-2-chloropyridine + 3-methoxybenzoyl chloride | Anhydrous THF, base (e.g., NaH or TEA), 0°C to RT, N2 atmosphere | N-(2-chloropyridin-3-yl)-3-methoxybenzamide |
2 | Crude product | Column chromatography (EtOAc:n-hexane) | Purified N-(2-chloropyridin-3-yl)-3-methoxybenzamide |
This proposed synthetic route is based on the amidation reaction described for similar compounds in search result , where the reaction between an amine and an acid chloride forms an amide bond under basic conditions. The reaction would likely proceed efficiently due to the high reactivity of the acid chloride and the nucleophilicity of the primary amine in 3-amino-2-chloropyridine .
Key Reagents and Reaction Conditions
The synthesis would typically be conducted under anhydrous conditions using dried tetrahydrofuran (THF) as the solvent and under an inert nitrogen atmosphere to prevent unwanted side reactions. A base such as sodium hydride (NaH) or triethylamine (TEA) would be employed to neutralize the hydrogen chloride generated during the reaction and to enhance the nucleophilicity of the amine group .
The reaction temperature would likely be controlled, starting at 0°C during the addition of reagents and then allowing the mixture to warm to room temperature for completion of the reaction. After completion, the product would be isolated and purified through standard techniques such as extraction, washing with brine solution, and column chromatography using ethyl acetate and n-hexane as eluents .
Physical and Chemical Properties
Predicted Physical Properties
Based on structural similarity to related benzamide derivatives, N-(2-chloropyridin-3-yl)-3-methoxybenzamide would likely exhibit the following physical properties:
Table 3: Predicted Physical Properties of N-(2-chloropyridin-3-yl)-3-methoxybenzamide
The presence of both hydrophilic functional groups (amide, methoxy) and hydrophobic aromatic rings would contribute to a moderate lipophilicity, making the compound likely soluble in most organic solvents while remaining relatively insoluble in water. The amide linkage would contribute to a relatively high melting point due to strong intermolecular hydrogen bonding in the crystal structure .
Chemical Reactivity
The chemical behavior of N-(2-chloropyridin-3-yl)-3-methoxybenzamide would be dominated by its functional groups:
The 2-chloropyridine moiety introduces potential for nucleophilic aromatic substitution reactions at the carbon bearing the chlorine atom, especially under forcing conditions. This reactivity could be exploited for further derivatization of the molecule to create more complex structures or to optimize activity .
The methoxy group is susceptible to demethylation under certain conditions, particularly with strong Lewis acids or nucleophilic reagents. This reaction could potentially be utilized to access the corresponding hydroxy derivative if desired for structure-activity relationship studies.
The pyridine nitrogen provides a basic site capable of protonation or coordination with metal ions, which might contribute to the compound's solubility in acidic media and potential for metal complex formation .
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